2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine
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Overview
Description
2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups This compound includes an imidazole ring, a piperidine ring, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the individual ring systems. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions . The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The trifluoromethyl-substituted pyridine ring can be synthesized through nucleophilic substitution reactions involving trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the piperidine ring may produce various piperidine derivatives.
Scientific Research Applications
2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the piperidine ring can interact with receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: Shares the imidazole ring but lacks the piperidine and trifluoromethyl-substituted pyridine rings.
Piperidine: Contains the piperidine ring but lacks the imidazole and trifluoromethyl-substituted pyridine rings.
3-(trifluoromethyl)pyridine: Contains the trifluoromethyl-substituted pyridine ring but lacks the imidazole and piperidine rings.
Uniqueness
2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is unique due to its combination of three distinct functional groups, which confer a wide range of chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O3S/c1-22-9-14(21-11-22)27(24,25)23-7-3-4-12(8-23)10-26-15-13(16(17,18)19)5-2-6-20-15/h2,5-6,9,11-12H,3-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZNNHIFPBCHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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